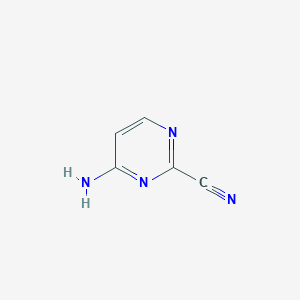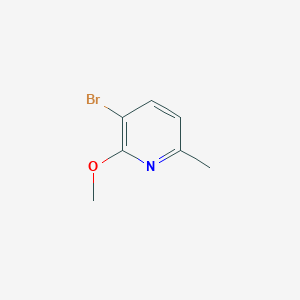
Ethyl 2-oxoindoline-6-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions, nucleophilic additions, and other transformations. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates involves cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, which can be catalyzed by concentrated hydrochloric acid . Similarly, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate is synthesized through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . These methods demonstrate the versatility of ethyl carboxylate compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of aromatic systems, heteroatoms, and ester groups. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . These structural features are crucial for the properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo further transformations. For instance, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate serves as a versatile building block for Williamson ether synthesis and ester hydrolysis reactions . The reactivity of the carboxylate ester group is a key aspect of these compounds, allowing for the generation of a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms, as seen in the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, can affect the lipophilicity and electronic properties of the molecule . Additionally, the ester group contributes to the solubility and reactivity of these compounds. The synthesized dyes, for example, exhibit good orientation parameters in nematic liquid crystals, which is important for their potential application in liquid crystal displays .
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assays
Antioxidants play a crucial role in mitigating oxidative stress and related diseases. Ethyl 2-oxoindoline-6-carboxylate, due to its chemical structure, may be relevant in the context of antioxidant research. Studies have developed and analyzed various antioxidant capacity assays, such as the ABTS/PP decolorization assay, to measure the antioxidant capacity of compounds. These assays are critical for evaluating the potential of substances like Ethyl 2-oxoindoline-6-carboxylate in acting as antioxidants or pro-oxidants, highlighting their relevance in pharmacological and nutritional research (Ilyasov et al., 2020).
Analytical Methods for Determining Antioxidant Activity
The evaluation of a compound's antioxidant activity is pivotal for its application in food, medicine, and cosmetic industries. Analytical methods, including spectrophotometry and electrochemical biosensors, have been developed to determine the antioxidant activity of compounds. These methods, applicable to Ethyl 2-oxoindoline-6-carboxylate, allow for a detailed understanding of the compound's antioxidant properties and its potential utility in various sectors (Munteanu & Apetrei, 2021).
Ethyl Carbamate in Foods and Beverages
While ethyl carbamate (a related compound) has been scrutinized for its toxicological profile, the methodologies developed for its analysis in food and beverages can be adapted for the analysis and safety assessment of Ethyl 2-oxoindoline-6-carboxylate. Such research underscores the importance of chemical analysis and toxicological evaluation in ensuring the safety of chemical compounds used in consumable products (Weber & Sharypov, 2009).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Ethyl 2-oxoindoline-6-carboxylate's potential utility in the synthesis of semisynthetic biomaterials is highlighted by research on the esterification of hyaluronan. These materials, developed for medical and cosmetic applications, emphasize the importance of chemical modification techniques in creating biocompatible, degradable materials for clinical use (Campoccia et al., 1998).
CO2 Utilization in Conversion Processes
The conversion of carbon dioxide into valuable chemicals presents a significant area of research relevant to compounds like Ethyl 2-oxoindoline-6-carboxylate. Studies on CO2 utilization highlight the potential of chemical compounds in contributing to sustainable industrial processes, underscoring the importance of innovative chemical conversions in addressing environmental challenges (Alper & Orhan, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMAVFXBWFYTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626553 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxoindoline-6-carboxylate | |
CAS RN |
954239-49-7 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)





